![molecular formula C21H19N5O3S B1225008 3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide](/img/structure/B1225008.png)
3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide is a member of tryptamines.
Scientific Research Applications
Immunological Activity
3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide and its derivatives have been studied for their potential in immunosuppression. One such derivative showed significant inhibitory activity in both in vitro and in vivo assays, indicating its potential as an immunosuppressive agent (Giraud et al., 2010).
Enzyme Inhibition
Several studies have focused on the role of 3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide derivatives in enzyme inhibition. Notably, these compounds have shown potent inhibition against urease enzyme, a critical enzyme in many biological processes. This inhibition has implications for therapeutic applications, particularly in drug design (Nazir et al., 2018).
Antimicrobial and Antitubercular Activities
Several derivatives of this compound have been evaluated for their antimicrobial and antitubercular activities. These studies reveal that the synthesized compounds display notable antimicrobial properties, suggesting their potential use in treating bacterial infections, including tuberculosis (Karuvalam et al., 2013).
Analgesic and Anti-Inflammatory Activities
Research has also explored the analgesic and anti-inflammatory potential of certain derivatives. These studies found that these compounds exhibited significant analgesic and anti-inflammatory activities with reduced gastric irritation, making them potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) (Rajashree & Harinath, 2011).
Corrosion Inhibition
Interestingly, derivatives of 3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide have been investigated as corrosion inhibitors. Their efficacy in preventing corrosion in metal surfaces, particularly in acidic environments, highlights their potential in industrial applications (Verma et al., 2016).
Herbicidal Activity
Some derivatives have been identified to possess selective herbicidal activity against specific plant species, suggesting their potential application in agriculture for weed control (Liu & Shi, 2014).
Anticancer Activity
There is ongoing research into the potential of 3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide derivatives as anticancer agents. Some studies have shown promising results in inhibiting the growth of certain cancer cell lines, indicating their potential use in cancer therapy (El Rayes et al., 2019).
Binding and Fluorescence Studies
The interaction of these compounds with proteins such as bovine serum albumin (BSA) has been studied, providing insights into their binding mechanisms and fluorescence properties. This research is significant for understanding the pharmacokinetics and pharmacodynamics of these compounds (Meng et al., 2012).
properties
Product Name |
3-(1H-indol-3-yl)-N-[4-(2-pyrimidinylsulfamoyl)phenyl]propanamide |
|---|---|
Molecular Formula |
C21H19N5O3S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C21H19N5O3S/c27-20(11-6-15-14-24-19-5-2-1-4-18(15)19)25-16-7-9-17(10-8-16)30(28,29)26-21-22-12-3-13-23-21/h1-5,7-10,12-14,24H,6,11H2,(H,25,27)(H,22,23,26) |
InChI Key |
YYKGAEDBHFUANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



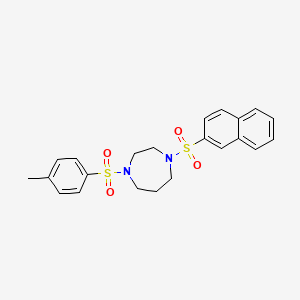
![6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1224927.png)
![3-[(6-Bromo-3-butyl-2-methyl-4-quinolinyl)thio]propanenitrile](/img/structure/B1224928.png)
![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)
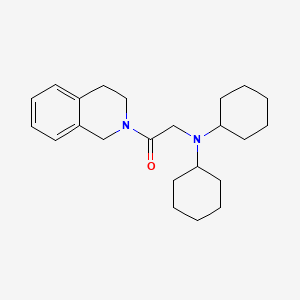
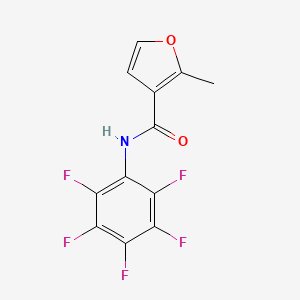
![3-chloro-N-[3-(4-morpholinyl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B1224935.png)
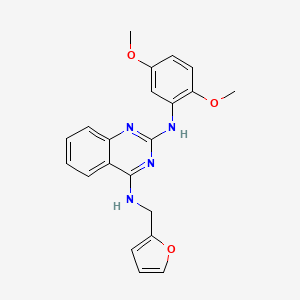
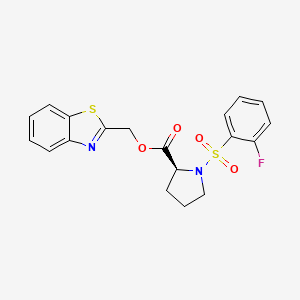
![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)
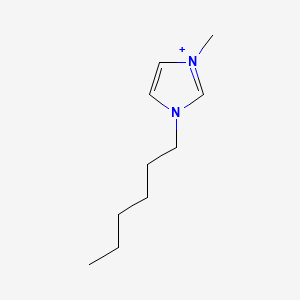
![6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1224945.png)
![3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone](/img/structure/B1224947.png)
![N-[4-[[2-furanyl(oxo)methyl]amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1224949.png)